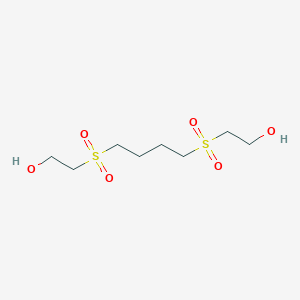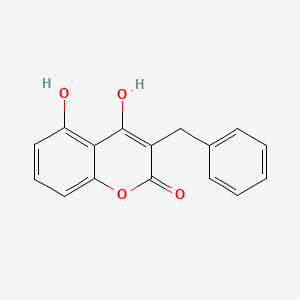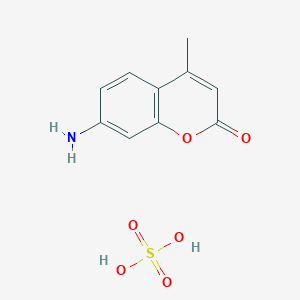
7-Amino-4-methyl-2H-chromen-2-one sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Amino-4-methyl-2H-chromen-2-on-sulfat, auch bekannt als Coumarin 120, ist ein Derivat von 2H-chromen-2-on. Diese Verbindung zeichnet sich durch ihre Fluoreszenzeigenschaften aus, was sie in verschiedenen wissenschaftlichen und industriellen Anwendungen wertvoll macht. Es ist ein kristallines Pulver, das von beige bis braun gefärbt ist und lichtempfindlich ist .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 7-Amino-4-methyl-2H-chromen-2-on-sulfat beinhaltet typischerweise die Pechmann-Kondensationsreaktion. Bei diesem Verfahren werden Phenole und β-Ketoester in Gegenwart eines starken Säurekatalysators eingesetzt. Die Reaktionsbedingungen erfordern oft erhöhte Temperaturen und längere Reaktionszeiten .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die Mechanosynthese umfassen, ein umweltfreundlicherer Ansatz. Dieses Verfahren nutzt mechanische Kräfte, um chemische Reaktionen zu fördern, wodurch der Bedarf an aggressiven Chemikalien und Bedingungen reduziert wird .
Chemische Reaktionsanalyse
Arten von Reaktionen
7-Amino-4-methyl-2H-chromen-2-on-sulfat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Kaliumpermanganat gefördert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen sind häufig, bei denen die Aminogruppe durch andere funktionelle Gruppen ersetzt werden kann.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Halogenierte Verbindungen, Säuren.
Hauptprodukte
Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören verschiedene substituierte Chromen-2-on-Derivate, die unterschiedliche biologische Aktivitäten aufweisen können .
Wissenschaftliche Forschungsanwendungen
7-Amino-4-methyl-2H-chromen-2-on-sulfat hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Wird als fluoreszierende Sonde in verschiedenen analytischen Verfahren eingesetzt.
Biologie: Wird zur Untersuchung von Enzymaktivitäten, insbesondere von Serinproteasen, verwendet.
Medizin: Wird auf seine potenziellen antibakteriellen, antiviralen und krebshemmenden Eigenschaften untersucht.
Industrie: Wird bei der Herstellung von Laserfarbstoffen, optischen Aufhellern und Moleküldioden verwendet .
Wirkmechanismus
Der Wirkmechanismus von 7-Amino-4-methyl-2H-chromen-2-on-sulfat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. In biologischen Systemen fungiert es als Substrat für Enzyme, was zur Bildung fluoreszierender Produkte führt. Diese Eigenschaft wird in verschiedenen Enzymassays genutzt, um die Enzymaktivität und -kinetik zu überwachen .
Analyse Chemischer Reaktionen
Types of Reactions
7-Amino-4-methyl-2H-chromen-2-one sulfate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, acids.
Major Products
The major products formed from these reactions include various substituted chromen-2-one derivatives, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
7-Amino-4-methyl-2H-chromen-2-one sulfate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in the study of enzyme activities, particularly serine proteases.
Medicine: Investigated for its potential antibacterial, antiviral, and anticancer properties.
Industry: Utilized in the production of laser dyes, optical brighteners, and molecular diodes .
Wirkmechanismus
The mechanism of action of 7-Amino-4-methyl-2H-chromen-2-one sulfate involves its interaction with specific molecular targets. In biological systems, it acts as a substrate for enzymes, leading to the formation of fluorescent products. This property is exploited in various enzyme assays to monitor enzyme activity and kinetics .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
7-Hydroxy-4-methyl-2H-chromen-2-on: Ein weiteres Derivat von Chromen-2-on mit ähnlichen Fluoreszenzeigenschaften.
4-Methyl-2H-chromen-2-on: Fehlt die Aminogruppe, aber es teilt sich die Chromen-2-on-Grundstruktur.
Einzigartigkeit
7-Amino-4-methyl-2H-chromen-2-on-sulfat ist aufgrund seiner Aminogruppe einzigartig, die seine Reaktivität erhöht und eine breitere Palette von chemischen Modifikationen ermöglicht. Dies macht es vielseitiger in der wissenschaftlichen Forschung und in industriellen Anwendungen im Vergleich zu seinen Analoga .
Eigenschaften
Molekularformel |
C10H11NO6S |
|---|---|
Molekulargewicht |
273.26 g/mol |
IUPAC-Name |
7-amino-4-methylchromen-2-one;sulfuric acid |
InChI |
InChI=1S/C10H9NO2.H2O4S/c1-6-4-10(12)13-9-5-7(11)2-3-8(6)9;1-5(2,3)4/h2-5H,11H2,1H3;(H2,1,2,3,4) |
InChI-Schlüssel |
JULSOPJGSHNSAF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




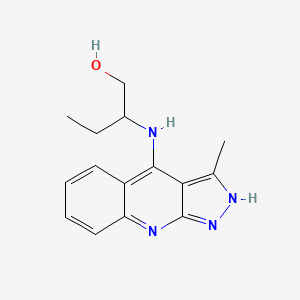

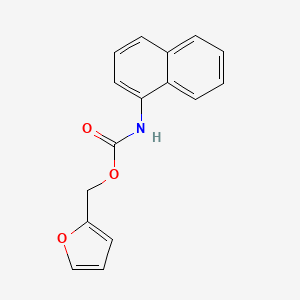
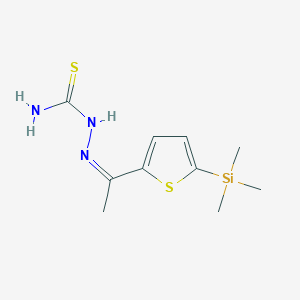

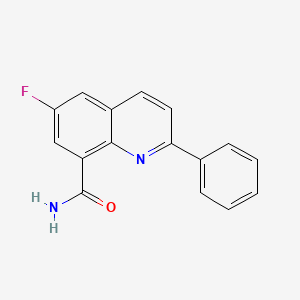
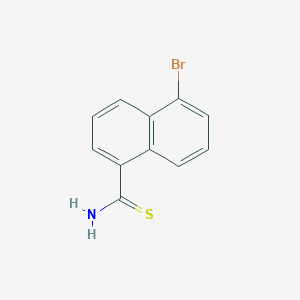
![1-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11852571.png)
